molecular formula C15H14N2O3 B3801203 [4-[5-[2-(Furan-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol

[4-[5-[2-(Furan-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol

Cat. No.: B3801203
M. Wt: 270.28 g/mol
InChI Key: HVOOMETZYMQWKP-UHFFFAOYSA-N
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Description

[4-[5-[2-(Furan-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol: is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenylmethanol group

Properties

IUPAC Name

[4-[5-[2-(furan-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-10-11-3-5-12(6-4-11)15-16-14(20-17-15)8-7-13-2-1-9-19-13/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOOMETZYMQWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[5-[2-(Furan-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by reduction.

    Introduction of the Phenylmethanol Group: This step often involves a Grignard reaction or a similar nucleophilic addition to introduce the phenylmethanol moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-[5-[2-(Furan-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol: can undergo various types of chemical reactions, including:

    Oxidation: The phenylmethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethanol group can yield benzaldehyde or benzoic acid, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

[4-[5-[2-(Furan-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound’s unique structural features make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [4-[5-[2-(Furan-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol involves its interaction with specific molecular targets and pathways. The furan and oxadiazole rings may interact with enzymes or receptors, modulating their activity. The phenylmethanol group could also play a role in binding to biological macromolecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    [4-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]phenyl]methanol: Similar structure but lacks the ethyl group.

    [4-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]phenyl]methanol: Contains a thiophene ring instead of a furan ring.

    [4-[5-(2-Pyridyl)-1,2,4-oxadiazol-3-yl]phenyl]methanol: Contains a pyridine ring instead of a furan ring.

Uniqueness: : The presence of the furan ring and the ethyl group in [4-[5-[2-(Furan-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol distinguishes it from other similar compounds. These structural features may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[5-[2-(Furan-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-[5-[2-(Furan-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol

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